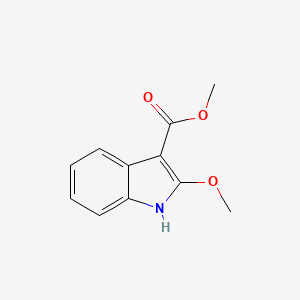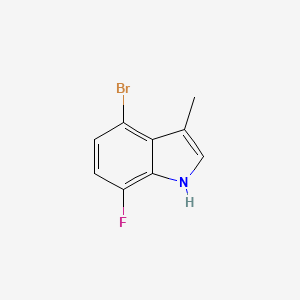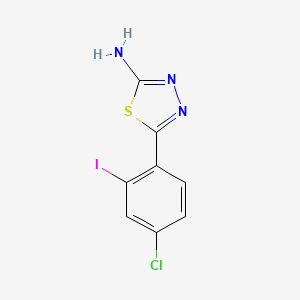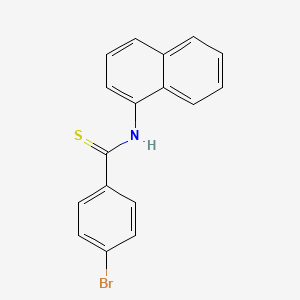![molecular formula C29H32BrNO2Si B15333548 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone](/img/structure/B15333548.png)
1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a brominated indole moiety, a tert-butyldiphenylsilyl protecting group, and a dimethylpropanone backbone, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) chloride.
Protection of Hydroxyl Group: The hydroxyl group of the intermediate is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Formation of Dimethylpropanone Backbone: The protected intermediate is then reacted with 2,2-dimethylpropanal in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Deprotection: The tert-butyldiphenylsilyl protecting group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and oncological diseases.
Biological Studies: The compound is used in studies involving indole derivatives to understand their biological activities and mechanisms of action.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The brominated indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular pathways.
類似化合物との比較
1-(5-Bromo-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone can be compared with other indole derivatives such as:
1-(5-Chloro-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(5-Methyl-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone:
1-(5-Nitro-3-indolyl)-3-[(tert-butyldiphenylsilyl)oxy]-2,2-dimethyl-1-propanone: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C29H32BrNO2Si |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
1-(5-bromo-1H-indol-3-yl)-3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C29H32BrNO2Si/c1-28(2,3)34(22-12-8-6-9-13-22,23-14-10-7-11-15-23)33-20-29(4,5)27(32)25-19-31-26-17-16-21(30)18-24(25)26/h6-19,31H,20H2,1-5H3 |
InChIキー |
ORFDWFYVFXXPJD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)C3=CNC4=C3C=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-6,7-dihydropyrazolo[1,5-A]pyridin-4(5H)-one](/img/structure/B15333482.png)
![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15333486.png)

![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)
![2'-Methyl-[2,4'-bithiazole]-4-carboxylic Acid](/img/structure/B15333498.png)



![1-[(2-Methyl-3-butyn-2-yl)oxy]-2-nitrobenzene](/img/structure/B15333539.png)


![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)
